

Application Notes and Protocols: ACT-1004-1239 in the EAE Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2] Targeting CXCR7 is a promising therapeutic strategy for inflammatory demyelinating diseases such as multiple sclerosis (MS). [1][3][4] CXCR7 modulates the concentration of its ligands, CXCL11 and CXCL12, which are involved in directional cell migration.[5][6] ACT-1004-1239 has demonstrated a dual mechanism of action in preclinical MS models: immunomodulation by reducing neuroinflammation and promotion of myelin repair.[1][2][7] This document provides detailed protocols for utilizing ACT-1004-1239 in the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used animal model for MS.[8][9]

Mechanism of Action

ACT-1004-1239's therapeutic effects stem from its antagonism of the CXCR7 receptor. This receptor is involved in scavenging CXCL12, creating a chemokine gradient that influences immune cell trafficking. By blocking CXCR7, ACT-1004-1239 increases the plasma concentration of CXCL12, which correlates with a reduction in disease severity in EAE models. [1][2][4] The resulting dual action includes:

• Immunomodulatory Effects: The compound significantly reduces the infiltration of various immune cells—including T cells, B cells, neutrophils, and monocytes—into the central



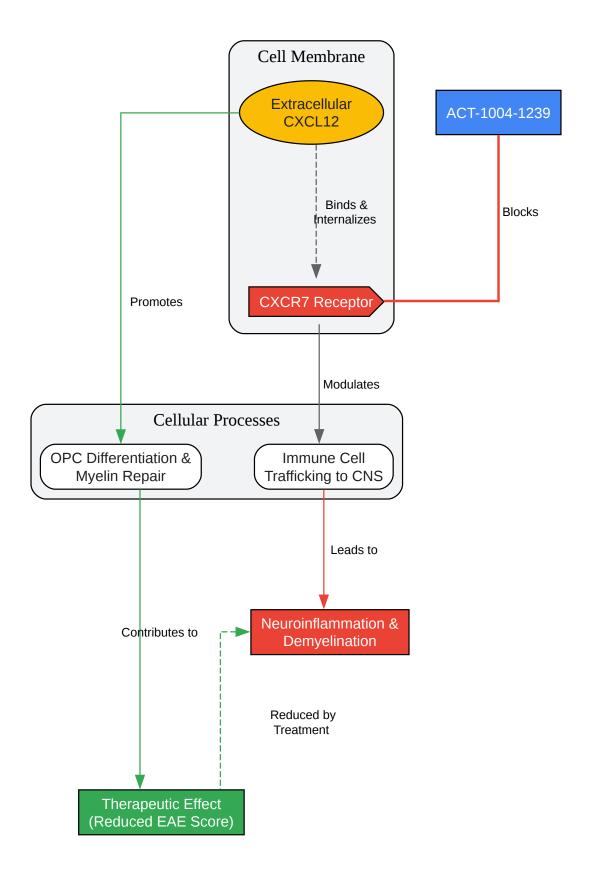




nervous system (CNS).[1][2][10] This dampens the neuroinflammation that drives demyelination.

Promyelinating Effects: ACT-1004-1239 promotes the maturation of oligodendrocyte
precursor cells (OPCs) into mature, myelinating oligodendrocytes, thereby enhancing myelin
repair.[1][2] This effect has been observed in both EAE and cuprizone-induced demyelination
models.[1][2][7]





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Caption: Mechanism of ACT-1004-1239 action.



Experimental Protocols MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice

This protocol describes the induction of a chronic EAE model, which is highly relevant for studying MS therapies.[8]

Materials:

- Female C57BL/6 mice, 9-13 weeks old[8]
- MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS)
- Isoflurane for anesthesia

Procedure:

- Preparation of Emulsion: Prepare an emulsion of MOG₃₅₋₅₅/CFA. For example, create a 2 mg/mL solution of MOG₃₅₋₅₅ in sterile PBS and emulsify it with an equal volume of CFA (containing 4 mg/mL M. tuberculosis). Ensure a stable emulsion is formed.
- Immunization (Day 0):
 - Anesthetize mice using isoflurane.
 - Inject 100-200 µg of MOG₃₅₋₅₅ in a total volume of 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.
 - Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 μL of PBS.[9]
- Second PTX Injection (Day 2):
 - Administer a second dose of 100-200 ng of PTX i.p. in 100 μL of PBS.[9]



- Monitoring:
 - Monitor mice daily for clinical signs of EAE and body weight starting from day 7 postimmunization.
 - Disease onset typically occurs between 9 and 14 days after immunization.

Administration of ACT-1004-1239

ACT-1004-1239 is orally available and has been tested in both prophylactic and therapeutic paradigms.[7]

Vehicle Preparation:

- Prepare a vehicle solution appropriate for oral gavage (e.g., 0.5% methylcellulose in water).
- Suspend ACT-1004-1239 in the vehicle to the desired concentrations (e.g., for doses of 10, 30, and 100 mg/kg).[1][2]

Dosing Regimen:

- Regimen: Administer ACT-1004-1239 or vehicle orally (p.o.) twice daily.[1][2]
- Prophylactic Treatment: Start dosing from the day of immunization (Day 0).
- Therapeutic Treatment: Start dosing at the onset of clinical signs of EAE.[7]

Clinical Scoring and Endpoints

EAE Clinical Scoring: Score the mice daily using a standard 0-5 scale:

- 0: No clinical signs.
- 1: Limp tail.
- 2: Hind limb weakness or wobbly gait.
- 3: Partial hind limb paralysis.



- 4: Complete hind limb paralysis.
- 5: Moribund state or death.

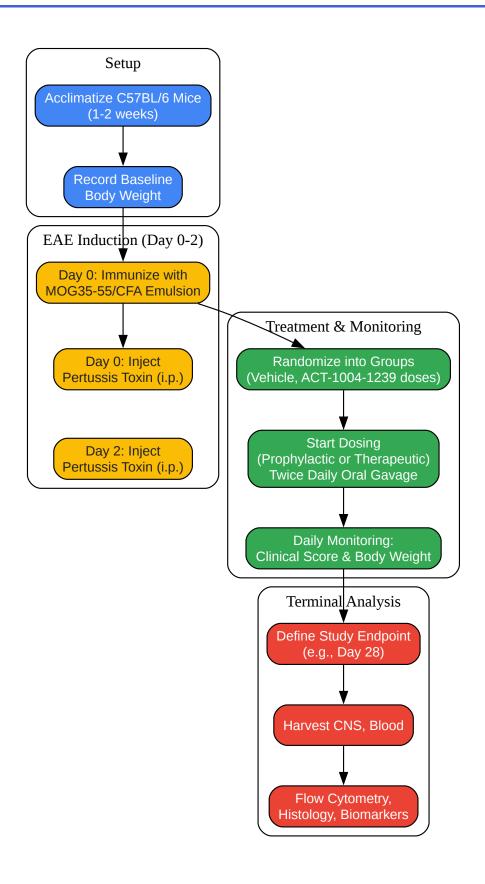
Primary Endpoints:

- Daily clinical score
- Incidence of disease (%)
- Day of onset
- Change in body weight

Secondary Endpoints (Terminal Analysis):

- Flow Cytometry: Harvest brains and spinal cords to analyze CNS-infiltrating immune cells (T cells, B cells, macrophages, etc.).[2]
- Histology: Perfuse mice and collect CNS tissue for histological analysis of demyelination (e.g., Luxol Fast Blue staining) and inflammation (e.g., H&E staining).
- Biomarker Analysis: Collect plasma to measure CXCL12 and neurofilament light chain concentrations as biomarkers for target engagement and neurodegeneration, respectively.[1]
 [2]





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